molecular formula C6H9BrO2S B6242997 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane CAS No. 2408972-84-7

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane

Cat. No.: B6242997
CAS No.: 2408972-84-7
M. Wt: 225.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a highly strained and rigid hydrocarbon framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical addition of bromine and methanesulfonyl groups to bicyclo[1.1.1]pentane. This process often requires the use of radical initiators and specific reaction conditions to ensure the selective addition of the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product . This approach can enhance the yield and purity of the compound while minimizing the reaction time and resource consumption.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction with LiAlH4 can produce a hydrocarbon .

Scientific Research Applications

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The bromine and methanesulfonyl groups can participate in various chemical reactions, allowing the compound to modify biological molecules or materials. The rigid bicyclo[1.1.1]pentane framework provides a stable platform for these interactions, enhancing the compound’s effectiveness .

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3-chlorobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of a methanesulfonyl group.

    1-bromo-3-methylbicyclo[1.1.1]pentane: Contains a methyl group instead of a methanesulfonyl group.

    1-bromo-3-phenylbicyclo[1.1.1]pentane: Features a phenyl group in place of the methanesulfonyl group.

Uniqueness

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane is unique due to the presence of both bromine and methanesulfonyl groups, which provide distinct reactivity and functionalization options. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

2408972-84-7

Molecular Formula

C6H9BrO2S

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.